(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related thiazolidinone derivatives often involves condensation reactions, utilizing key starting materials such as 2-aminophenol, rhodanine, or thiazolidine-2,4-dione derivatives. Microwave-assisted synthesis is a common method for preparing these compounds, highlighting the efficiency and convenience of this approach in organic synthesis (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
Molecular structure analysis of thiazolidinone derivatives, including (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide, often reveals a wide C-C-C angle at the methine C atom linking the two rings. This structural feature is critical for the formation of hydrogen-bonded dimers and further supramolecular aggregation into chains or sheets, which is fundamental to understanding their interaction mechanisms (Delgado et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving thiazolidinones can include addition reactions with thiols, yielding adducts that exhibit interesting dissociation or cyclization behavior upon heating or in specific solvents. These reactions underscore the reactive versatility of the thiazolidinone core, allowing for the synthesis of various derivatives with potential biological activities (Nagase, 1974).
Physical Properties Analysis
Physical property analysis of thiazolidinone derivatives encompasses their crystalline nature, melting points, and stability under thermal conditions. Single crystal X-ray diffraction studies reveal that these compounds can exhibit different crystal systems and space groups, with stability up to certain temperatures, which is crucial for their handling and storage (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties of thiazolidinones include their reactivity towards various chemical reagents, the potential for nucleophilic attack at electrophilic centers, and the ability to undergo oxidative processes. These chemical behaviors are integral to the functionalization and further modification of the thiazolidinone ring, offering pathways to enhance or modify their biological activity (Omar, Youssef, & Kandeel, 2000).
Scientific Research Applications
Anticonvulsant and Sedative-Hypnotic Activities
- A study on 4-thiazolidinone derivatives, which are structurally related to the specified compound, found that some synthesized compounds showed considerable anticonvulsant activity in tests. One compound in particular demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).
Antimicrobial Activity
- Research on rhodanine-3-acetic acid derivatives, which are structurally similar, revealed their potential as antimicrobial agents against a range of bacteria, mycobacteria, and fungi. Notably, some derivatives exhibited high activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).
Anticancer Activity
- A study involving novel 4-thiazolidinones with a benzothiazole moiety, similar in structure to the compound , revealed anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
Antifungal and Antibacterial Properties
- Synthesized N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated significant therapeutic potential against bacterial and fungal infections (Desai et al., 2013).
Photodynamic Therapy for Cancer Treatment
- A study on a zinc phthalocyanine derivative, structurally related to the target compound, highlighted its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Anti-inflammatory Activity
- Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity (Sunder et al., 2013).
Photophysical Properties for Electronic Applications
- A study on novel d-π-A chromophores, including derivatives of the specified compound, investigated their photophysical properties, viscosity, and electronic characteristics, suggesting their potential application in electronic devices (Jachak et al., 2021).
Mechanism of Action
properties
IUPAC Name |
N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-23-14-10-6-5-9-13(14)16(21)19-20-17(22)15(25-18(20)24)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBUDVRGJVIZCW-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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